(E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine (E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743731
InChI: InChI=1S/C7H9F2N3O/c1-4-5(3-12(2)10-4)6(11-13)7(8)9/h3,7,13H,1-2H3/b11-6-
SMILES:
Molecular Formula: C7H9F2N3O
Molecular Weight: 189.16 g/mol

(E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine

CAS No.:

Cat. No.: VC15743731

Molecular Formula: C7H9F2N3O

Molecular Weight: 189.16 g/mol

* For research use only. Not for human or veterinary use.

(E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine -

Specification

Molecular Formula C7H9F2N3O
Molecular Weight 189.16 g/mol
IUPAC Name (NZ)-N-[1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine
Standard InChI InChI=1S/C7H9F2N3O/c1-4-5(3-12(2)10-4)6(11-13)7(8)9/h3,7,13H,1-2H3/b11-6-
Standard InChI Key DIIWCRIQJXTOEN-WDZFZDKYSA-N
Isomeric SMILES CC1=NN(C=C1/C(=N/O)/C(F)F)C
Canonical SMILES CC1=NN(C=C1C(=NO)C(F)F)C

Introduction

(E)-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine is a synthetic compound with the molecular formula C7H9F2N3OC_7H_9F_2N_3O and a molecular weight of 189.16 g/mol . It is also known by alternative names such as (1E)-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2,2-difluoroethanone oxime and EN300-232562 . This compound features an oxime functional group and a difluoroalkyl moiety attached to a pyrazole ring, making it a potentially interesting molecule for pharmacological and chemical research.

Structural Characteristics

2.1 Molecular Structure
The compound consists of:

  • A pyrazole ring substituted at the 1-position with two methyl groups.

  • A difluoroalkylidene moiety bound to the 4-position of the pyrazole ring.

  • An oxime group (C=NOHC=NOH) in the (E)-configuration.

2.2 Chemical Descriptors

  • IUPAC Name: (E)-N-[1-(1,3-dimethylpyrazol-4-yl)-2,2-difluoroethylidene]hydroxylamine .

  • SMILES Notation: CC1=NN(C=C1/C(=N/O)/C(F)F)C .

  • InChI Key: DIIWCRIQJXTOEN-WDZFZDKYSA-N .

2.3 Visualization
The compound's 2D structure shows a planar arrangement around the oxime group due to its double bond, while the pyrazole ring provides aromatic stability.

Synthesis Overview

Although specific synthesis protocols for this compound are not detailed in the provided sources, similar compounds are often synthesized through:

  • Formation of the pyrazole ring: Using hydrazine derivatives and β-diketones.

  • Introduction of difluoroalkyl groups: Via fluorination reactions on alkyl precursors.

  • Oxime formation: By reacting ketones with hydroxylamine under acidic or basic conditions.

Applications and Research Potential

5.1 Pharmacological Interest
The presence of a difluoroalkyl group enhances lipophilicity and metabolic stability, which are desirable traits in drug design. The oxime functional group may confer activity by interacting with biological targets such as enzymes or receptors.

5.2 Chemical Reactivity
The compound's oxime group can serve as a precursor for further chemical modifications, such as:

  • Reduction to amines.

  • Conversion into nitriles or other derivatives.

5.3 Potential Uses
While no specific applications were detailed in the sources, compounds with similar structures have been explored for:

  • Anti-inflammatory properties.

  • Enzyme inhibition (e.g., lipoxygenase inhibitors).

Computational Data

6.1 Predictive Modeling
Using computational tools like molecular docking or QSAR (Quantitative Structure–Activity Relationship), researchers could identify potential biological activities based on structural features.

6.2 Conformational Analysis
The conformational flexibility around the oxime bond allows for interactions with diverse biological targets.

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